

An In-depth Technical Guide on the Potassium-Competitive Acid Blocker CS-526

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Disclaimer: The development of **CS-526** was discontinued after Phase I or II trials due to observations of transaminase elevation.[1] This document serves as a technical summary of the publicly available preclinical data for scientific and research purposes.

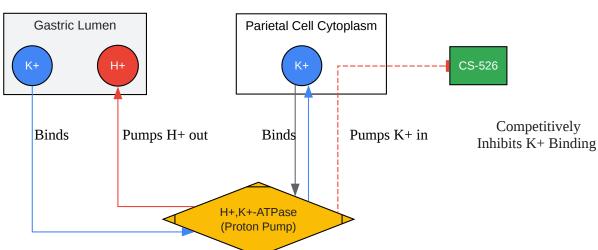
Executive Summary

CS-526, also known as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is a novel, orally active potassium-competitive acid blocker (P-CAB).[2] It acts as a reversible inhibitor of the gastric H+,K+-ATPase (proton pump) by competing with potassium ions (K+), thereby suppressing gastric acid secretion.[2][3] Preclinical studies demonstrated its potent antisecretory and antiulcer effects.[2][3] However, its clinical development was halted due to safety concerns related to liver enzyme elevation.[1]

Mechanism of Action

CS-526 exerts its pharmacological effect by targeting the final step of the gastric acid secretion pathway in parietal cells. Unlike traditional proton pump inhibitors (PPIs), which require acid-catalyzed activation and form covalent bonds, **CS-526** binds reversibly and ionically to the H+,K+-ATPase enzyme, competitively inhibiting the binding of K+ to the pump's luminal surface.[2][3] This direct and competitive inhibition prevents the conformational change necessary for the exchange of intracellular H+ for extracellular K+, thus halting proton translocation into the gastric lumen.[2]





Mechanism of Action of CS-526 on Gastric Parietal Cell

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Caption: Competitive inhibition of the H+,K+-ATPase by CS-526.

Preclinical Pharmacology Data

Quantitative data from preclinical evaluations of **CS-526** demonstrate its potency in both in vitro and in vivo models.

The inhibitory activity of **CS-526** was assessed using isolated hog gastric H+,K+-ATPase.

Compound	Target	Assay Type	IC50 (nM)	Reference
CS-526	Hog Gastric H+,K+-ATPase	Enzyme Activity	61	[2]

The antisecretory and protective effects of **CS-526** were evaluated in rat and dog models.



Model	Species	Administrat ion	Endpoint	ID50 (mg/kg)	Reference
Pylorus- ligated	Rat	Intraduodenal	Gastric Acid Secretion	2.8	[2]
Pylorus- ligated	Rat	Oral	Gastric Acid Secretion	0.7	[2]
Reflux Esophagitis	Rat	Intraduodenal	Esophageal Lesion Prevention	5.4	[2]
Reflux Esophagitis	Rat	Oral	Esophageal Lesion Prevention	1.9	[2]

In Heidenhain pouch dogs, intrapouch administration of **CS-526** was also shown to inhibit histamine-stimulated gastric acid secretion in a dose- and retention time-dependent manner.[2] Furthermore, subchronic (14-day) administration in rats showed a potent antisecretory effect without causing the significant rebound gastric hypersecretion or substantial elevation in serum gastrin levels observed with the PPI lansoprazole.[4][5]

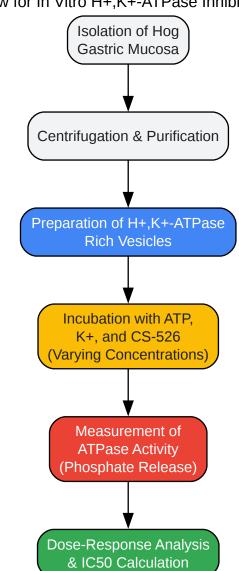
Experimental Protocols

The protocol to determine the IC50 value of **CS-526** on proton pump activity is a foundational in vitro experiment.

- Preparation of Vesicles: Gastric H+,K+-ATPase-rich vesicles are prepared from hog gastric mucosa through a series of differential and density-gradient centrifugation steps.
- Assay Reaction: The prepared vesicles are incubated in a buffered solution containing ATP
 (as the energy source) and various concentrations of the test compound (CS-526). The
 reaction measures the K+-dependent ATPase activity.
- Quantification: The rate of ATP hydrolysis (typically by measuring the release of inorganic phosphate) is quantified.



• Data Analysis: The concentration of **CS-526** that inhibits 50% of the maximal enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoid curve.



Workflow for In Vitro H+,K+-ATPase Inhibition Assay

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Caption: Key steps in the in vitro H+,K+-ATPase inhibition assay.

This model assesses the antisecretory effect of a compound in vivo.

Animal Preparation: Male rats are fasted overnight with free access to water.

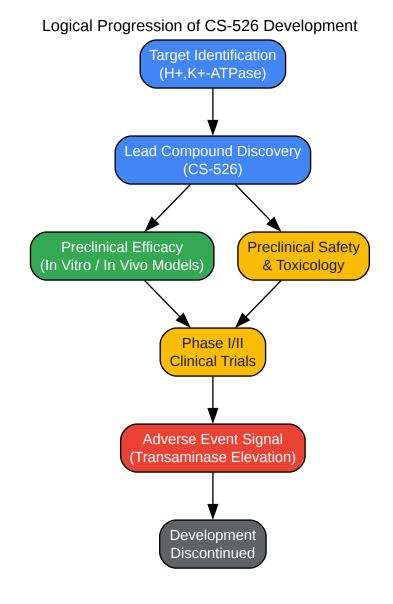


- Compound Administration: CS-526 or vehicle is administered either orally (p.o.) or intraduodenally (i.d.).
- Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to allow gastric secretions to accumulate.
- Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized. The stomach is removed, and the accumulated gastric juice is collected.
- Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is calculated.
- ID50 Calculation: The dose of CS-526 required to inhibit total acid secretion by 50% (ID50)
 compared to the vehicle-treated control group is determined.

Drug Development and Discontinuation

The development pathway for a P-CAB like **CS-526** follows a standard pharmaceutical pipeline. Despite promising preclinical efficacy, the observation of adverse signals, such as the elevation of transaminases (liver enzymes), led to the discontinuation of its development, a fate shared by other early P-CAB candidates like soraprazan.[1] This underscores the critical role of safety and toxicology assessments in drug development.





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Caption: The development and discontinuation pathway for CS-526.

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